

Molecular structure and formula of 1,4-Bis(bromodifluoromethyl)benzene.

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Compound of Interest

Compound Name: 1,4-Bis(bromodifluoromethyl)benzene

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An In-depth Technical Guide to 1,4-Bis(bromodifluoromethyl)benzene

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of **1,4-Bis(bromodifluoromethyl)benzene**, a fluorinated aromatic compound of interest to researchers in materials science and pharmaceutical development. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines established information with predicted data based on analogous compounds and spectroscopic principles.

Molecular Structure and Formula

1,4-Bis(bromodifluoromethyl)benzene, also known by its IUPAC name α,α' -Dibromo- $\alpha,\alpha,\alpha',\alpha'$ -tetrafluoro-p-xylene, is a halogenated derivative of p-xylene. Its chemical structure consists of a central benzene ring substituted at the para positions with two bromodifluoromethyl groups.

Molecular Formula: $C_8H_4Br_2F_4$ [\[1\]](#)

Molecular Weight: 335.92 g/mol [\[1\]](#)

CAS Number: 651-12-7 [\[1\]](#)

SMILES: C1=CC(=CC=C1C(F)(F)Br)C(F)(F)Br

The presence of both bromine and fluorine atoms on the benzylic carbons imparts unique chemical properties to the molecule, making it a potential building block in organic synthesis.

Molecular Structure Diagram

Caption: Molecular structure of **1,4-Bis(bromodifluoromethyl)benzene**.

Quantitative Data (Predicted)

As experimental crystallographic data is not readily available, the following table summarizes predicted and known properties of **1,4-Bis(bromodifluoromethyl)benzene** and its precursors.

Property	Value	Notes
Molecular Formula	C ₈ H ₄ Br ₂ F ₄	Confirmed from multiple sources.[1]
Molecular Weight	335.92 g/mol	Calculated based on the molecular formula.[1]
Appearance	Predicted to be a white to light yellow solid	Based on the appearance of similar compounds like 1,4-bis(bromomethyl)benzene.
Boiling Point	Not available	Expected to be higher than related, non-brominated analogs due to increased molecular weight and intermolecular forces.
Melting Point	Not available	Expected to be a crystalline solid with a defined melting point.
¹ H NMR (Predicted)	~7.5-7.8 ppm (singlet, 4H)	Aromatic protons are expected to be deshielded by the electron-withdrawing CF ₂ Br groups. A single peak is expected due to the symmetry of the molecule.
¹³ C NMR (Predicted)	Aromatic: ~125-140 ppm, CF ₂ Br: ~110-125 ppm (triplet)	Four signals expected for the aromatic carbons due to symmetry. The CF ₂ Br carbon signal will be split into a triplet by the two fluorine atoms.
¹⁹ F NMR (Predicted)	~ -50 to -70 ppm (singlet)	The chemical shift is in the typical range for Ar-CF ₂ Br groups. A single peak is expected as the two CF ₂ Br groups are chemically equivalent.

Experimental Protocols

Proposed Synthesis: Free-Radical Bromination of 1,4-Bis(difluoromethyl)benzene

A plausible and direct route to **1,4-Bis(bromodifluoromethyl)benzene** is the free-radical bromination of 1,4-bis(difluoromethyl)benzene. This method is analogous to the well-established benzylic bromination of alkylbenzenes.

Reaction Scheme:



Materials:

- 1,4-Bis(difluoromethyl)benzene
- N-Bromosuccinimide (NBS) or liquid bromine (Br_2)
- A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide
- An inert solvent, such as carbon tetrachloride (CCl_4) or cyclohexane
- A light source (e.g., a sunlamp) if using photochemical initiation

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-bis(difluoromethyl)benzene in the chosen inert solvent.
- Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution.
- Heat the reaction mixture to reflux. For photochemical initiation, irradiate the flask with a suitable light source.
- Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material is consumed.

- After completion, cool the reaction mixture to room temperature.
- If NBS was used, filter off the succinimide byproduct.
- Wash the organic solution with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude **1,4-Bis(bromodifluoromethyl)benzene** by recrystallization or column chromatography.

Safety Precautions: Bromine and carbon tetrachloride are toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

Characterization Methods

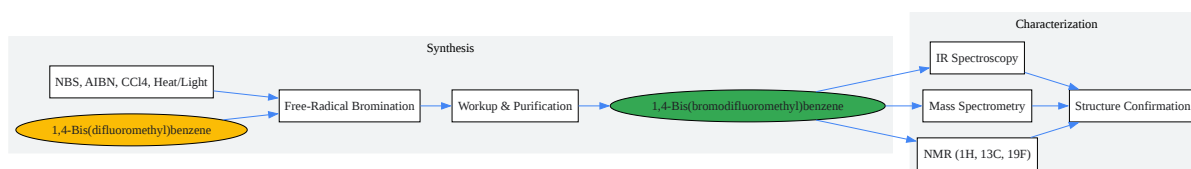
The synthesized **1,4-Bis(bromodifluoromethyl)benzene** would be characterized using standard analytical techniques to confirm its structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To confirm the substitution pattern on the aromatic ring. A single peak in the aromatic region would indicate the desired 1,4-disubstitution.
 - ^{13}C NMR: To identify the number of unique carbon environments. The characteristic triplet for the CF_2Br carbon would be a key indicator of successful synthesis.
 - ^{19}F NMR: To confirm the presence and environment of the fluorine atoms. A single peak would confirm the symmetrical nature of the product.
- Mass Spectrometry (MS):
 - To determine the molecular weight and isotopic distribution pattern characteristic of a dibrominated compound. The fragmentation pattern would likely show the loss of bromine

and CF₂Br radicals.

- Infrared (IR) Spectroscopy:
 - To identify characteristic functional group vibrations, including C-F and C-Br bonds.

Logical Workflow for Synthesis and Characterization



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Caption: Workflow for the proposed synthesis and characterization.

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References

- 1. Easy Ways to Aryl Fluorides - ChemistryViews [chemistryviews.org]
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